N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide: is an organic compound characterized by the presence of difluorophenyl and trimethylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles like amines or thiols; conditions: polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is used as a building block in organic synthesis. It is employed in the preparation of various functionalized aromatic compounds through substitution reactions.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for drug development and biochemical assays.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is investigated for its activity against certain diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison: Compared to other similar compounds, This compound exhibits unique properties due to the presence of both difluorophenyl and trimethylbenzenesulfonamide groups. These structural features contribute to its distinct reactivity and potential applications. The compound’s fluorine atoms enhance its stability and influence its interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H15F2NO2S |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3 |
InChI Key |
CBPNHFNFJDOCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
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